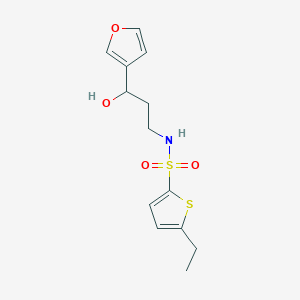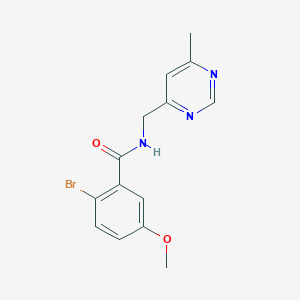
2-bromo-5-methoxy-N-((6-methylpyrimidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-bromo-5-methoxy-N-((6-methylpyrimidin-4-yl)methyl)benzamide” is a complex organic molecule that contains a benzamide moiety, a pyrimidine ring, and a methoxy group. The benzamide moiety is a common functional group in pharmaceuticals and biologically active compounds . The pyrimidine ring is a basic structure in nucleotides (cytosine, thymine, and uracil) and several drugs . The methoxy group (-OCH3) is a common substituent in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide moiety, a pyrimidine ring, and a methoxy group. These functional groups would dictate the compound’s reactivity and interactions with other molecules. The bromine atom is a heavy atom that could significantly influence the compound’s physical and spectroscopic properties .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For instance, the bromine atom could be replaced by nucleophilic substitution reactions. The amide group could participate in hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the bromine atom could increase the compound’s melting point and boiling point compared to similar-sized hydrocarbons .Applications De Recherche Scientifique
Antiviral Activity
One area of research where compounds similar to 2-bromo-5-methoxy-N-((6-methylpyrimidin-4-yl)methyl)benzamide have been explored is in the development of antiviral agents. Studies have investigated derivatives of pyrimidine, which is structurally related, for their potential in inhibiting retrovirus replication in cell culture. Some of these derivatives have shown significant antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, without notable toxicity at certain concentrations (Hocková et al., 2003).
Potential Antipsychotic Agents
Another line of research involving structurally related compounds focuses on their potential use as antipsychotic agents. Studies have synthesized and evaluated the antidopaminergic properties of various benzamide derivatives, assessing their potential in treating disorders such as schizophrenia. Some of these compounds have demonstrated significant activity in inhibiting dopamine receptors, which is crucial for their antipsychotic effects (Högberg et al., 1990).
Synthesis and Characterization for Medical Applications
Research also includes the synthesis and characterization of compounds like 2-bromo-5-methoxy-N-((6-methylpyrimidin-4-yl)methyl)benzamide, to explore their potential in various medical applications. This can involve studying their crystal and molecular structures, as these properties can significantly influence their biological activities and potential as therapeutic agents (Richter et al., 2023).
Anti-Inflammatory and Analgesic Agents
Compounds with a similar chemical structure have been synthesized for potential use as anti-inflammatory and analgesic agents. These studies have led to the development of various novel heterocyclic compounds, which were evaluated for their cyclooxygenase inhibition and had significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Receptor Binding Studies
Research into benzamide derivatives includes studies focused on their binding affinity to various receptors, which is crucial for understanding their potential therapeutic effects. These studies often involve synthesizing and evaluating the compounds for their ability to bind to specific receptors in the brain, which can be critical for treating neurological and psychiatric conditions (Mertens et al., 1994).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving nucleophilic aromatic substitution or alkylation .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . More research is needed to determine the exact pathways affected by this compound.
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine. The compound’s bioavailability would be influenced by these processes.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
Action Environment
The action, efficacy, and stability of “2-bromo-5-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide” can be influenced by various environmental factors. For example, the compound should be stored in a cool and dark place to protect it from direct light . Additionally, the compound’s action and efficacy could be affected by the pH of the environment, the presence of other compounds, and the temperature.
Propriétés
IUPAC Name |
2-bromo-5-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-9-5-10(18-8-17-9)7-16-14(19)12-6-11(20-2)3-4-13(12)15/h3-6,8H,7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHWJINBDBNUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=C(C=CC(=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

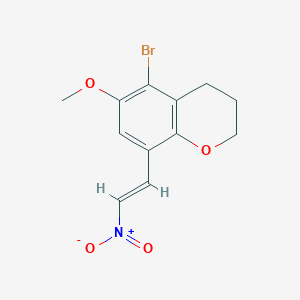
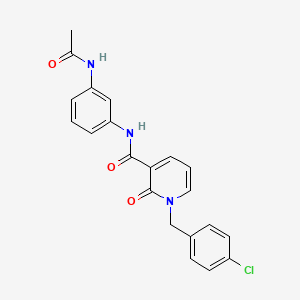
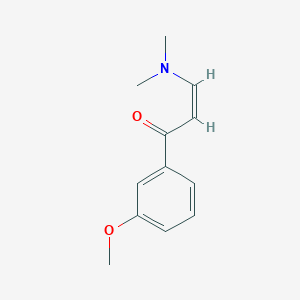
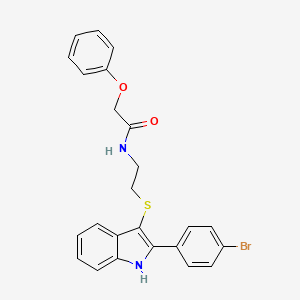

![2-amino-4-(3-cyclohexenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2752950.png)
![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)
![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)
![2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2752957.png)
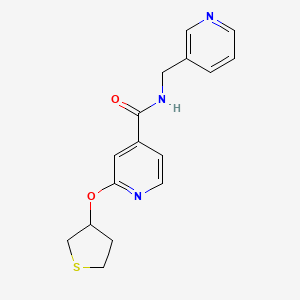
![ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2752960.png)

